

GSK-5498A: A Tool for Interrogating the STIM1-Orai1 Interaction

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Compound of Interest

Compound Name: GSK-5498A

Cat. No.: B1139443

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In the intricate world of cellular signaling, the precise control of calcium ion (Ca^{2+}) influx is paramount. A key player in this process is the store-operated Ca^{2+} entry (SOCE) pathway, which is orchestrated by the interaction between the endoplasmic reticulum (ER) Ca^{2+} sensor, STIM1, and the plasma membrane Ca^{2+} channel, Orai1. To dissect this critical interaction, researchers rely on specific molecular tools. This guide provides a comprehensive comparison of **GSK-5498A** and other compounds utilized to probe the STIM1-Orai1 signaling cascade, offering insights for researchers, scientists, and drug development professionals.

While specific public data on **GSK-5498A** is limited, we will draw comparisons with well-characterized GSK compounds, such as GSK-7975A, which act as potent inhibitors of Orai1-mediated Ca^{2+} entry. These compounds, belonging to a series of pyrazole derivatives, have been instrumental in demonstrating that it is possible to block Ca^{2+} influx without disrupting the physical interaction between STIM1 and Orai1.

Comparative Analysis of STIM1-Orai1 Tool Compounds

The selection of an appropriate tool compound is critical for accurately interpreting experimental results. The ideal tool should exhibit high potency, selectivity, and a well-understood mechanism of action. Below is a comparison of GSK compounds with other commonly used modulators of the STIM1-Orai1 pathway.

Compound	Target	Mechanism of Action	Potency (IC ₅₀)	Key Features & Limitations
GSK-7975A	Orai1	Blocks Orai1 channel pore	~3.8-4.1 μM	Does not disrupt STIM1-Orai1 interaction; allows for the study of channel gating independent of protein coupling. Limited public data on off-target effects. [1]
GSK-5503A	Orai1	Blocks Orai1-mediated Ca ²⁺ currents	~10 μM (at which it was confirmed to block currents)	A derivative of the same pyrazole series as GSK-7975A. Less characterized publicly than GSK-7975A. [1]
2-APB	Orai1/STIM1	Modulates STIM1-Orai1 interaction and Orai1 gating	Biphasic: Potentiates at low μM, inhibits at high μM	Broadly used but has numerous off-target effects, including on IP ₃ receptors and TRP channels, complicating data interpretation. [2] [3] [4]
Synta66	Orai1	Inhibits Orai1	Potent inhibitor	Exhibits isoform-specific effects, inhibiting Orai1

while potentiating
Orai2.[2]

JPIII

Orai1

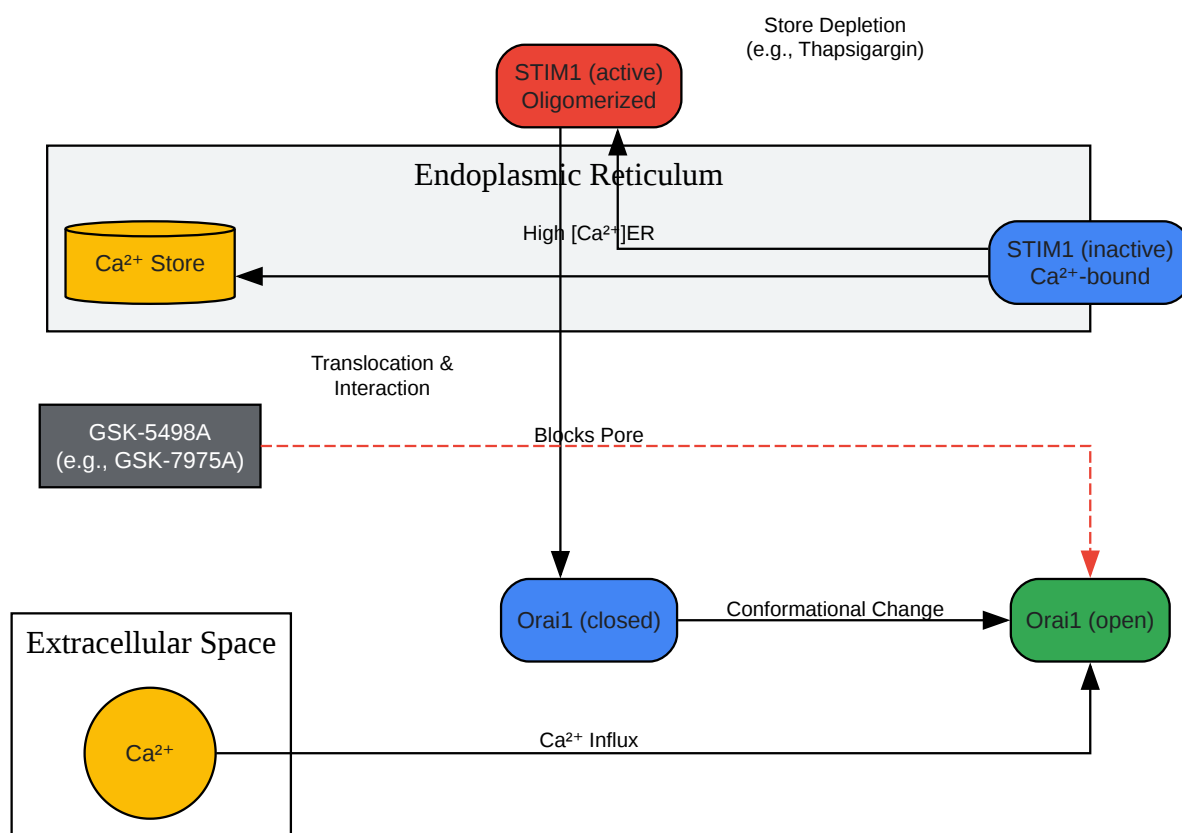
Potent Orai1
inhibitor

244 ± 39 nM

Shows selectivity
for Orai1 over
Orai3 and
several TRP
channels.[5]

Signaling Pathway and Experimental Workflow

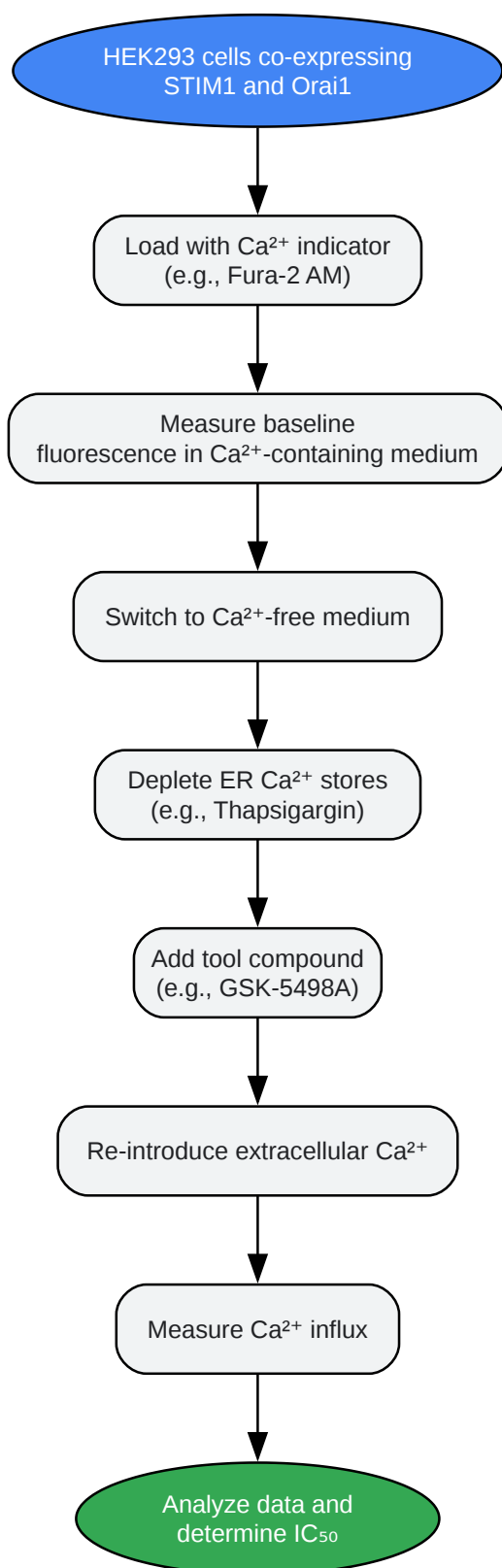
To understand the context in which these tool compounds operate, it is essential to visualize the STIM1-Orai1 signaling pathway and the experimental workflows used to study it.



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Caption: STIM1-Orai1 signaling pathway and the site of action for GSK compounds.

The following diagram illustrates a typical experimental workflow for evaluating the effect of a tool compound on SOCE.



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Caption: Workflow for a typical calcium imaging experiment to assess SOCE inhibition.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. Below are detailed protocols for key experiments used to characterize STIM1-Orai1 tool compounds.

Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This protocol is a standard method for measuring changes in intracellular Ca^{2+} concentration in response to store depletion and subsequent Ca^{2+} influx.[\[6\]](#)[\[7\]](#)

Objective: To quantify the effect of a tool compound on SOCE.

Materials:

- HEK293 cells stably or transiently co-expressing fluorescently tagged STIM1 and Orai1.
- Fura-2 AM or other suitable Ca^{2+} indicator dye.
- Pluronic F-127.
- HEPES-buffered saline (HBS) containing Ca^{2+} (e.g., 2 mM CaCl_2).
- Ca^{2+} -free HBS (containing EGTA, e.g., 1 mM).
- Thapsigargin (SERCA pump inhibitor).
- Test compound (e.g., **GSK-5498A**).
- Fluorescence microscope or plate reader capable of ratiometric imaging.

Procedure:

- Cell Preparation: Seed cells on glass-bottom dishes or microplates suitable for fluorescence imaging. Allow cells to adhere and grow to an appropriate confluency.
- Dye Loading:

- Prepare a loading solution of Fura-2 AM (e.g., 2-5 μM) and Pluronic F-127 (e.g., 0.02%) in HBS.
- Wash cells once with HBS.
- Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
- Wash cells twice with HBS to remove excess dye.
- Measurement:
 - Mount the dish on the microscope stage or place the plate in the reader.
 - Perfuse with or add HBS containing Ca^{2+} and record baseline fluorescence (excitation at 340 nm and 380 nm, emission at ~510 nm).
 - Switch to Ca^{2+} -free HBS to measure the baseline in the absence of extracellular Ca^{2+} .
 - Add thapsigargin (e.g., 1-2 μM) to the Ca^{2+} -free HBS to deplete ER Ca^{2+} stores. This will cause a transient increase in cytosolic Ca^{2+} due to leakage from the ER.
 - Once the Ca^{2+} level returns to a stable baseline, add the test compound at the desired concentration and incubate for a few minutes.
 - Re-introduce HBS containing Ca^{2+} . The subsequent rise in intracellular Ca^{2+} is due to SOCE.
 - Continue recording until the signal reaches a plateau.
- Data Analysis:
 - Calculate the ratio of fluorescence intensities (F340/F380).
 - Quantify the magnitude of SOCE as the peak increase in the F340/F380 ratio upon Ca^{2+} re-addition.
 - Generate dose-response curves to determine the IC_{50} of the test compound.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique provides a direct measure of the Ca^{2+} release-activated Ca^{2+} (CRAC) current (ICRAC) mediated by Orai1 channels.[\[2\]](#)[\[7\]](#)[\[8\]](#)

Objective: To directly measure the effect of a tool compound on Orai1 channel activity.

Materials:

- HEK293 cells co-expressing STIM1 and Orai1.
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pulling patch pipettes.
- External Solution (in mM): 115 NaCl, 10 CaCl_2 , 10 HEPES, 5 CsCl, 1 MgCl_2 , adjusted to pH 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 115 Cs-glutamate, 20 Cs-BAPTA, 10 HEPES, 3 MgCl_2 , adjusted to pH 7.2 with CsOH. The high concentration of BAPTA passively depletes ER Ca^{2+} stores.

Procedure:

- Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
- Pipette Preparation: Pull glass capillaries to a resistance of 2-5 $\text{M}\Omega$ when filled with the internal solution.
- Recording:
 - Establish a whole-cell recording configuration on a target cell.
 - Hold the cell at a potential of 0 mV.
 - Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.

- The inwardly rectifying ICRAC will develop over several minutes as BAPTA from the pipette diffuses into the cell and depletes the ER Ca^{2+} stores.
- Once ICRAC reaches a stable amplitude, perfuse the external solution containing the test compound (e.g., **GSK-5498A**) at various concentrations.
- Record the inhibition of ICRAC.
- Data Analysis:
 - Measure the inward current amplitude at a negative potential (e.g., -80 mV).
 - Plot the percentage of current inhibition against the compound concentration to determine the IC_{50} .

Förster Resonance Energy Transfer (FRET) Microscopy for STIM1-Orai1 Interaction

FRET microscopy can be used to monitor the proximity between STIM1 and Orai1, providing insights into whether a compound disrupts their interaction.[\[1\]](#)[\[4\]](#)

Objective: To determine if a tool compound affects the physical coupling of STIM1 and Orai1.

Materials:

- Cells co-expressing STIM1 fused to a FRET donor (e.g., CFP) and Orai1 fused to a FRET acceptor (e.g., YFP).
- Confocal or widefield fluorescence microscope equipped for FRET imaging.
- Appropriate filter sets for CFP and YFP.

Procedure:

- Cell Preparation: Plate cells on glass-bottom dishes.
- Imaging:

- Identify a cell co-expressing both fluorescently tagged proteins.
- Acquire baseline images in the donor (CFP) and acceptor (YFP) channels, as well as a FRET channel (CFP excitation, YFP emission).
- Deplete ER Ca^{2+} stores with thapsigargin in a Ca^{2+} -free medium. This will induce the co-clustering (punctate formation) of STIM1 and Orai1, leading to an increase in FRET.
- Once a stable FRET signal is observed, perfuse the cells with a solution containing the test compound.
- Continue to acquire images to monitor any changes in the FRET signal.
- Data Analysis:
 - Calculate an apparent FRET efficiency (E_{app}) or a normalized FRET index.
 - A compound that does not change the FRET signal after store depletion, like GSK-7975A, is considered not to disrupt the STIM1-Orai1 interaction.[1]

Conclusion

GSK compounds like GSK-7975A serve as valuable tools for dissecting the intricacies of STIM1-Orai1 signaling. Their ability to block Orai1 channel function without preventing the physical interaction between STIM1 and Orai1 allows researchers to isolate and study the gating mechanism of the CRAC channel. When choosing a tool compound, it is crucial to consider its specificity and mechanism of action in the context of the experimental question. By employing a combination of the detailed experimental protocols outlined in this guide, researchers can confidently characterize the effects of novel modulators on the STIM1-Orai1 pathway, paving the way for a deeper understanding of Ca^{2+} signaling in health and disease.

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References

- 1. researchgate.net [researchgate.net]
- 2. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orai1 Channel Inhibition Preserves Left Ventricular Systolic Function and Normal Ca²⁺ Handling After Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STIM1 and Orai1 Mediate CRAC Channel Activity and are Essential for Human Glioblastoma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORAI1/STIM1 Interaction Intervenes in Stroke and in Neuroprotection Induced by Ischemic Preconditioning Through Store-Operated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A minimal regulatory domain in the C terminus of STIM1 binds to and activates ORAI1 CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
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